molecular formula C21H20N4O3S B2382873 4-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile CAS No. 2380182-06-7

4-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile

Cat. No.: B2382873
CAS No.: 2380182-06-7
M. Wt: 408.48
InChI Key: BROHSJKEBNOAGA-UHFFFAOYSA-N
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Description

4-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a quinazolinone core, a piperidine ring, and a benzonitrile group, making it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with formamide under high temperature to form the quinazolinone structure.

    Attachment of the Piperidine Ring: The quinazolinone derivative is then reacted with piperidine in the presence of a suitable base, such as sodium hydride, to form the piperidinylmethyl group.

    Sulfonylation: The piperidinylmethylquinazolinone is then sulfonylated using a sulfonyl chloride derivative in the presence of a base like triethylamine.

    Introduction of the Benzonitrile Group: Finally, the benzonitrile group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

4-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The quinazolinone core can be oxidized to form quinazoline derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Quinazoline derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit both acetylcholinesterase and butyrylcholinesterase makes it a promising candidate for further drug development .

Properties

IUPAC Name

4-[4-[(4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c22-13-16-5-7-18(8-6-16)29(27,28)25-11-9-17(10-12-25)14-24-15-23-20-4-2-1-3-19(20)21(24)26/h1-8,15,17H,9-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROHSJKEBNOAGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)S(=O)(=O)C4=CC=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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